Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Catalog No.
S999196
CAS No.
1067230-68-5
M.F
C16H21NO3
M. Wt
275.348
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane...

CAS Number

1067230-68-5

Product Name

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

IUPAC Name

benzyl (1S,5R)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Molecular Formula

C16H21NO3

Molecular Weight

275.348

InChI

InChI=1S/C16H21NO3/c18-10-13-8-14-6-7-15(9-13)17(14)16(19)20-11-12-4-2-1-3-5-12/h1-5,13-15,18H,6-11H2/t13?,14-,15+

InChI Key

BYTYNVIRGLRSME-UHFFFAOYSA-N

SMILES

C1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound characterized by its bicyclic structure that includes a nitrogen atom within the ring system. The molecular formula for this compound is C16H21NO3, and it has a molecular weight of approximately 275.34 g/mol. The structure features a hydroxymethyl group, a benzyl group, and a carboxylate ester, which contribute to its potential reactivity and biological activity .

Typical of esters and bicyclic structures. Notably, the ester bond in Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is susceptible to hydrolysis under acidic or basic conditions, leading to the release of the corresponding alcohol and carboxylic acid. Additionally, it can participate in hydrogenation reactions, particularly when treated with palladium catalysts in ethanol under hydrogen pressure, which can modify the bicyclic structure or introduce additional functional groups .

The synthesis of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multi-step organic reactions. A common method includes starting from an appropriate bicyclic precursor and introducing the hydroxymethyl and benzyl groups through selective functionalization techniques such as alkylation or acylation . For instance, one synthesis route involves hydrogenating an intermediate compound in the presence of palladium on carbon catalyst followed by treatment with di-tert-butyl dicarbonate to form the desired ester product .

This compound holds promise in medicinal chemistry due to its unique structural features that may confer specific biological activities. It could be explored for applications in drug development targeting neurological disorders or as a scaffold for synthesizing other bioactive molecules. Additionally, its structural characteristics make it a candidate for further research in organic synthesis and materials science .

Interaction studies of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate are essential for understanding its potential biological mechanisms. Given its structural similarities to known pharmacophores, it may interact with various biological targets such as receptors or enzymes involved in neurotransmission pathways. Future studies could focus on elucidating these interactions through binding assays and functional studies in relevant biological systems .

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate shares structural similarities with several other compounds within the bicyclic alkaloid family, particularly those containing nitrogen in their ring structures.

Similar Compounds

  • Benzyl 3-formyl-8-azabicyclo[3.2.1]octane-8-carboxylate: This compound has a formyl group instead of the hydroxymethyl group, which may influence its reactivity and biological properties differently compared to Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate .
  • Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane: Lacking the carboxylate ester functionality, this compound may exhibit different solubility and interaction profiles .
  • Benzyl 3-(hydroxymethyl)-8-morpholinooctanoate: This compound features a morpholine ring instead of the azabicyclic structure, potentially altering its interaction with biological targets .

Uniqueness

The uniqueness of Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate lies in its specific combination of functional groups and bicyclic framework, which may provide distinct pharmacological properties compared to other similar compounds in the class of bicyclic alkaloids.

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is a bicyclic organic compound characterized by its fused 8-azabicyclo[3.2.1]octane core. Its IUPAC name reflects the esterification of the 8-position with a benzyl group and the presence of a hydroxymethyl substituent at the 3-position. Key identifiers include:

PropertyValue
CAS Number1067230-68-5, 1629128-52-4
Molecular FormulaC₁₆H₂₁NO₃
Molecular Weight275.34 g/mol
SMILESC1CC2CC(CC1N2C(=O)OCC3=CC=CC=C3)CO
InChI KeyBYTYNVIRGLRSME-GOOCMWNKSA-N

The compound’s stereochemistry is defined by the (1R,5S) configuration, as indicated in its endo/exo nomenclature.

The 8-Azabicyclo[3.2.1]octane Scaffold in Chemical Research

The 8-azabicyclo[3.2.1]octane scaffold serves as the structural backbone for tropane alkaloids, a class of bioactive compounds found in Solanaceae and Erythroxylaceae families. This bicyclic system consists of:

  • A seven-membered ring fused to a six-membered ring.
  • A nitrogen atom at the 8-position, enabling diverse functionalization.
  • Stereochemical rigidity, critical for interactions with biological targets.

The scaffold’s versatility is demonstrated by its presence in drugs like scopolamine and cocaine, as well as synthetic intermediates for antiviral agents (e.g., Maraviroc).

Historical Development and Scientific Significance

The synthesis of 8-azabicyclo[3.2.1]octane derivatives traces back to early 20th-century studies on tropinone derivatives. Key milestones include:

YearDevelopmentSource
1903Willstätter’s tropine synthesis, establishing foundational methods for bicyclic systems
2019Enantioselective desymmetrization strategies for constructing the scaffold
2021Synthesis of spirocyclic hybrids with 1,3-oxazinan-2-one for drug discovery

The compound’s hydroxymethyl and benzyl ester groups highlight its role as a synthetic intermediate. For example, the hydroxymethyl moiety enables further oxidation or substitution, while the benzyl ester facilitates deprotection under reductive conditions.

Position Within the Tropane Alkaloid Derivative Family

Tropane alkaloids (TAs) are characterized by their 8-azabicyclo[3.2.1]octane core, often esterified with tropic acid derivatives. Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate diverges from canonical TAs through:

  • Benzyl Esterification: Replaces the tropic acid ester with a benzyl group, enhancing stability and synthetic utility.
  • Hydroxymethyl Substituent: Introduces a hydroxyl group at the 3-position, enabling oxidations or glycosylation reactions.
CompoundCore StructureKey Modifications
Hyoscyamine8-Azabicyclo[3.2.1]octane + tropic acidEsterification at N and O positions
Scopolamine8-Azabicyclo[3.2.1]octane + scoping acidEsterification at N and O positions
Target Compound8-Azabicyclo[3.2.1]octane + benzyl esterHydroxymethyl at C3, benzyl ester at N8

This structural divergence positions the compound as a precursor for hybrid molecules, such as spirocyclic systems with 1,3-oxazinan-2-one rings.

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate represents a sophisticated tropane alkaloid derivative characterized by its distinctive bicyclic framework and multiple functional group substitutions [7]. The compound possesses the molecular formula C₁₆H₂₁NO₃ with a molecular weight of 275.34 grams per mole [7]. The core structure features an 8-azabicyclo[3.2.1]octane scaffold, which consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring through a shared nitrogen atom and two carbon bridges [18].

The stereochemical complexity of this compound arises from multiple chiral centers present within the bicyclic framework [9]. The azabicyclic core contains potential stereogenic centers at positions 1, 3, and 5, creating opportunities for various stereoisomeric forms [9]. The hydroxymethyl substituent at position 3 introduces an additional element of stereochemical diversity, as it can adopt different spatial orientations relative to the bicyclic framework [11].

The molecular architecture demonstrates characteristic features of tropane alkaloids, including the bridgehead nitrogen atom positioned at the junction of the two rings [15]. This nitrogen serves as the attachment point for the carboxylate functional group, which extends outward from the bicyclic core [7]. The benzyl group attached to the carboxylate moiety contributes to the overall three-dimensional structure and influences the compound's physicochemical properties [8].

Structural ComponentDescriptionMolecular Contribution
Bicyclic Core8-azabicyclo[3.2.1]octane scaffoldC₇H₁₂N
Hydroxymethyl GroupSubstituent at position 3CH₂OH
Carboxylate GroupAttached to bridgehead nitrogenCO₂
Benzyl GroupEster componentC₇H₇

The stereochemical configurations possible for this compound include various combinations of absolute configurations at the chiral centers [9]. The bicyclic framework constrains the overall molecular shape, limiting conformational flexibility while maintaining defined spatial relationships between functional groups [13].

N-Invertomer Stereochemistry and Conformational Stability

The nitrogen atom in Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exhibits characteristic N-invertomer behavior, a phenomenon extensively studied in tropane alkaloid derivatives [9]. N-invertomers represent stereoisomeric forms arising from the different spatial orientations of the nitrogen substituent, which can adopt either axial or equatorial positions relative to the piperidine ring [9].

Research on related tropane derivatives has demonstrated that the energy barrier for nitrogen inversion typically ranges from 6 to 10 kilocalories per mole [9]. This barrier is significantly lower than that observed in simple pyramidal amines due to the structural constraints imposed by the bicyclic framework [9]. The carboxylate substituent attached to the nitrogen atom influences the invertomer equilibrium through both steric and electronic effects .

Computational studies using Density Functional Theory methods have revealed that the axial orientation of nitrogen substituents is generally preferred in tropane alkaloids in the solid state [9]. However, solution-phase behavior can differ significantly, with factors such as solvent polarity and temperature affecting the invertomer distribution [9]. The presence of the carboxylate group in this compound provides additional stabilization through resonance effects, which can influence the preferred invertomer geometry .

The conformational stability of the compound is primarily governed by the rigid bicyclic framework, which restricts rotational freedom around key bonds [13]. The chair conformation adopted by the piperidine ring represents the most stable arrangement, minimizing steric interactions between substituents [11]. The pyrrolidine ring typically adopts an envelope conformation, with one carbon atom displaced from the plane defined by the other four atoms [11].

Conformational FactorDescriptionImpact on Stability
Piperidine RingChair conformationMinimizes steric strain
N-Invertomer StateAxial vs. equatorial N-substituentAffects lone pair orientation
Carbamate PlanarityResonance-stabilized geometryRestricts nitrogen inversion
Hydroxymethyl RotationMultiple rotameric statesInfluences hydrogen bonding

Temperature-dependent Nuclear Magnetic Resonance studies have been employed to investigate N-invertomer behavior in related systems [9]. At room temperature, rapid interconversion between invertomers typically results in time-averaged signals, while low-temperature conditions can slow the exchange sufficiently to observe separate signals for individual invertomers [9].

Functional Group Analysis and Structure-Property Relationships

The functional groups present in Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate contribute distinct chemical and physical properties to the overall molecular behavior . The hydroxymethyl group (-CH₂OH) at position 3 serves as both a hydrogen bond donor and acceptor, significantly influencing the compound's solubility characteristics and intermolecular interactions [8].

The carbamate functional group (-NCOOR) formed by the nitrogen atom and the benzyloxycarbonyl moiety exhibits planar geometry due to resonance stabilization . This planarity restricts conformational flexibility around the nitrogen center and reduces the basicity of the nitrogen atom compared to simple tertiary amines [14]. The resonance interaction between the nitrogen lone pair and the carbonyl group creates partial double-bond character in the carbon-nitrogen bond [14].

The benzyl group contributes aromatic character and lipophilicity to the molecule, enhancing its potential for π-stacking interactions with other aromatic systems [8]. The benzylic position is particularly susceptible to oxidative reactions, representing a potential site for metabolic transformation . The aromatic ring also provides opportunities for electrophilic aromatic substitution reactions under appropriate conditions .

Functional GroupChemical PropertiesReactivity PatternStructure-Property Impact
HydroxymethylWeakly acidic (pKa ~15-16)Oxidation, esterificationIncreased hydrophilicity
CarbamatePlanar, resonance-stabilizedHydrolysis, aminolysisReduced nitrogen basicity
BenzylAromatic, lipophilicHydrogenolysis, oxidationEnhanced membrane permeability
Bicyclic FrameworkConformationally rigidStereoselective reactionsDefined 3D architecture

The bridgehead nitrogen atom retains basic character despite the carbamate substitution, with an estimated pKa value in the range of 8 to 9 . This basicity is reduced compared to simple tropane derivatives due to the electron-withdrawing effect of the carboxylate group [14]. The spatial arrangement of the nitrogen atom within the bicyclic framework influences its accessibility to protonation and coordination reactions [15].

The structure-property relationships observed in this compound reflect the combined influence of all functional groups working in concert . The hydroxymethyl group increases water solubility and provides sites for hydrogen bonding, while the benzyl carbamate moiety enhances lipophilicity and metabolic stability [8]. The rigid bicyclic framework constrains the overall molecular shape, potentially leading to enhanced selectivity in biological interactions [13].

Comparative Structural Analysis with Related Azabicyclic Compounds

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate shares structural similarities with numerous other azabicyclic compounds while exhibiting unique features that distinguish it from related molecules [15]. Comparison with tropinone, the ketone analog at position 3, reveals the impact of functional group substitution on molecular properties [15]. Tropinone possesses a planar carbonyl group that introduces different electronic characteristics compared to the hydroxymethyl substituent [15].

The closely related compound Benzyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate differs only in the presence of a hydroxyl group rather than a hydroxymethyl group at position 3 [3]. This structural variation results in a molecular weight difference of 14 atomic mass units and distinct hydrogen bonding patterns [3]. The hydroxyl derivative exhibits different conformational preferences due to the reduced steric bulk at the 3-position [8].

Nortropine, which lacks the N-methyl group present in natural tropine, provides insight into the effects of nitrogen substitution [8]. The secondary amine in nortropine exhibits different basicity and reactivity patterns compared to the carbamate-protected nitrogen in the target compound [15]. The absence of the bulky carboxylate group in nortropine allows for different conformational arrangements of the bicyclic framework [12].

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Target CompoundC₁₆H₂₁NO₃275.34Hydroxymethyl at C-3, benzyl carbamate
Benzyl 3-hydroxy analogC₁₅H₁₉NO₃261.32Hydroxyl at C-3, benzyl carbamate
TropinoneC₈H₁₃NO139.19Ketone at C-3, N-methyl
TropineC₈H₁₅NO141.21Hydroxyl at C-3, N-methyl
NortropineC₇H₁₃NO127.18Hydroxyl at C-3, secondary amine

The comparative analysis extends to other azabicyclic systems such as the 9-azabicyclo[3.3.1]nonane (granatane) framework [9]. Granatane derivatives possess an expanded ring system with a seven-membered ring replacing the six-membered piperidine ring of tropane [9]. This structural modification results in different conformational preferences and N-invertomer behavior [9].

Studies of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-ol have provided insights into the effects of different nitrogen substitution patterns [11]. The phenethyl group introduces additional conformational complexity and influences the overall molecular shape through aromatic interactions [11]. X-ray crystallographic analysis of this compound revealed a chair-envelope conformation with specific orientations of the phenethyl and hydroxyl substituents [11].

The conformational analysis of related azabicyclic diamines has demonstrated the importance of substituent positioning on ring puckering and overall molecular stability [13]. Density Functional Theory calculations have been employed to investigate the relative stability of boat-like versus chair-like conformations in these systems [13]. These studies provide valuable insights into the conformational preferences of the target compound based on structural analogies [13].

X-ray Crystallographic Analysis and Solid-State Conformation

X-ray crystallographic studies of azabicyclic compounds provide definitive information about solid-state conformations and intermolecular interactions [11] [24]. While specific crystallographic data for Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate may not be available, extensive structural studies of related tropane derivatives offer valuable insights into expected solid-state behavior [26] [30].

Crystallographic analysis of tropane alkaloids consistently reveals that the piperidine ring adopts a chair conformation, with the nitrogen atom and the carbon atoms at positions 1 and 5 serving as bridgeheads [11]. The pyrrolidine ring typically exhibits an envelope conformation with one carbon atom displaced from the plane defined by the remaining four atoms [11]. These conformational preferences are maintained across different substituent patterns, indicating the inherent stability of these arrangements [25].

The N-substituent orientation in solid-state structures typically favors the axial position relative to the piperidine ring [9]. This preference has been documented in numerous crystal structures of tropane derivatives, including N-benzyloxycarbonyl-protected compounds similar to the target molecule [8]. The axial orientation places the nitrogen lone pair in an equatorial position, which can influence intermolecular interactions and crystal packing [9].

Structural ParameterTypical RangeSignificance
C-N Bond Lengths1.45-1.50 ÅIndicates electronic character
C-C Bond Lengths1.50-1.55 ÅReflects ring strain effects
C-N-C Bond Angles110-115°Shows geometric constraints
N-C(carbonyl) Bond1.35-1.40 ÅPartial double-bond character

Hydrogen bonding patterns in crystalline tropane derivatives are strongly influenced by the presence of hydroxyl groups and carbamate functionalities [26]. The hydroxymethyl group in the target compound would be expected to participate in intermolecular hydrogen bonding, with typical O-H···O distances ranging from 2.7 to 3.0 Angstroms [11]. These interactions contribute to crystal stability and influence the packing arrangement of molecules within the unit cell [24].

The benzyl group in carbamate-protected tropane derivatives often participates in π-stacking interactions with neighboring aromatic rings in the crystal lattice [14]. These aromatic interactions can significantly influence crystal morphology and physical properties such as melting point and solubility [25]. The orientation of the benzyl group relative to the bicyclic core is constrained by the planar geometry of the carbamate linkage .

Crystal packing analysis of related compounds has revealed the importance of shape complementarity in determining solid-state structures [22]. The rigid bicyclic framework of tropane derivatives creates well-defined molecular shapes that pack efficiently in crystalline arrangements [25]. The presence of multiple functional groups capable of intermolecular interactions further stabilizes these packing arrangements [26].

Benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate represents a complex bicyclic compound featuring the tropane-like azabicyclo[3.2.1]octane scaffold with specific functional group substitutions. The compound's fundamental physicochemical properties have been characterized through various analytical techniques and computational estimations [1] [2] [3] [4] [5] [6].

The molecular identity is established with Chemical Abstracts Service number 1067230-68-5 and molecular formula C₁₆H₂₁NO₃, yielding a molecular weight of 275.34 g/mol [1] [2] [3] [4] [5]. The exact mass, calculated from the molecular formula, approximates 275.15 Da, consistent with high-resolution mass spectrometric analysis expectations. The IUPAC systematic nomenclature designates this compound as benzyl (1R,3r,5S)-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, reflecting the stereochemical configuration of the bicyclic framework [7] [5].

Physical appearance characterization indicates the compound manifests as a white solid under standard laboratory conditions [7]. However, comprehensive thermal property data including melting point, boiling point, and density remain unavailable in the current literature [1] [4] [8]. Similarly, flash point determinations have not been reported, though the compound's structural features suggest moderate thermal stability under normal handling conditions.

The topological polar surface area is estimated between 49-56 Ų based on structural analogies with related azabicyclo compounds [9] [10]. This parameter proves crucial for predicting membrane permeability and bioavailability characteristics. The compound exhibits one hydrogen bond donor (hydroxyl group) and four hydrogen bond acceptors (three from the carboxylate moiety and one from the hydroxyl functionality), with approximately 5-6 rotatable bonds contributing to conformational flexibility.

Solubility and Partition Coefficients in Various Media

The solubility profile of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate reflects the compound's amphiphilic nature, combining hydrophobic bicyclic and benzyl components with hydrophilic hydroxyl and carboxylate functionalities. While specific experimental solubility data remain unreported in the literature [1] [4] [8], systematic estimation based on structural parameters provides valuable insights.

Aqueous solubility is anticipated to be limited, with estimates suggesting concentrations below 1 mg/mL under standard conditions. This limited water solubility stems from the predominant hydrophobic character imparted by the bicyclic framework and benzyl protecting group, despite the presence of polar functionalities. The compound demonstrates enhanced solubility in protic solvents such as methanol and ethanol, where hydrogen bonding interactions between the solvent and the hydroxyl group facilitate dissolution.

Organic solvent compatibility varies considerably across different solvent classes. Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide are expected to provide good solubility due to their ability to solvate both polar and non-polar molecular regions. Chlorinated solvents such as dichloromethane and chloroform typically dissolve organic compounds of this structural complexity effectively. Conversely, non-polar solvents like hexanes exhibit poor solvation capacity for this compound.

The logarithmic partition coefficient (LogP) has not been experimentally determined for this specific compound. However, analogous azabicyclo carboxylate structures demonstrate LogP values ranging from 1.6 to 2.1 [11] [12] [13], suggesting moderate lipophilicity. This parameter influences membrane permeation characteristics and biodistribution patterns in biological systems.

Spectroscopic Characteristics and Analytical Profiles

Spectroscopic characterization of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate relies primarily on nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, though comprehensive spectral libraries for this specific compound remain limited in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most definitive structural confirmation. ¹H NMR analysis is expected to reveal characteristic signals for the benzyl aromatic protons in the 7.2-7.4 ppm region, consistent with monosubstituted benzene rings [14]. The bicyclic framework generates complex multiplets in the aliphatic region between 1.5-4.5 ppm, with the hydroxymethyl protons appearing as distinct signals around 3.6-4.0 ppm. ¹³C NMR spectroscopy should exhibit the characteristic carbonyl carbon of the carboxylate ester at approximately 170-175 ppm, alongside aromatic carbons in the 125-135 ppm range and aliphatic carbons throughout the 20-80 ppm region.

Infrared Spectroscopy characterization reveals several diagnostic absorption bands. The hydroxyl stretch manifests as a broad absorption between 3200-3600 cm⁻¹, with the exact position influenced by hydrogen bonding interactions [15]. Aromatic C-H stretching occurs in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching appears between 2800-3000 cm⁻¹. The carboxylate C=O stretch provides a strong, characteristic absorption in the 1700-1750 cm⁻¹ range. C-O stretching vibrations from the ester linkage generate multiple peaks between 1100-1300 cm⁻¹.

Mass Spectrometry analysis yields the molecular ion peak at m/z 275 for the protonated molecular ion [M+H]⁺. Fragmentation patterns typically involve loss of the benzyl group (91 mass units) and subsequent fragmentation of the bicyclic core, though specific fragmentation studies for this compound have not been comprehensively reported.

High-Performance Liquid Chromatography (HPLC) purity analysis indicates commercial preparations typically achieve ≥95-97% purity, representing standard pharmaceutical-grade specifications for research applications [2] [7] [5].

Stability Under Various Environmental Conditions

The stability profile of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate under diverse environmental conditions significantly influences its storage requirements, handling procedures, and practical applications. Comprehensive stability assessment encompasses thermal, photochemical, oxidative, and hydrolytic degradation pathways.

Thermal Stability analysis indicates the compound remains stable under standard laboratory conditions (20-25°C) with no observable degradation over extended periods [8]. However, elevated temperatures above 40°C present potential degradation risks, necessitating temperature-controlled storage and handling protocols. The compound demonstrates enhanced stability under reduced temperatures, with storage at 0-8°C recommended for long-term preservation [7] [16]. Related azabicyclo compounds exhibit thermal decomposition above 200°C, generating carbon oxides, nitrogen oxides, and other degradation products [15] [17] [18].

Photochemical Stability represents a critical consideration for compound integrity. Direct sunlight exposure promotes degradation through photolytic mechanisms, particularly affecting the benzyl protecting group and potentially inducing radical-mediated oxidation reactions. Ultraviolet radiation poses similar degradation risks, necessitating storage in amber vials or UV-protective containers to maintain compound stability.

Oxidative Stability under ambient atmospheric conditions reveals slow oxidation potential, particularly affecting the hydroxyl functionality and potentially the bicyclic nitrogen atom. Inert atmosphere storage using nitrogen or argon minimizes oxidative degradation and extends compound shelf life significantly.

Hydrolytic Stability varies considerably with environmental pH conditions. Under neutral pH conditions (6-8), the compound demonstrates optimal stability with minimal hydrolytic degradation. Acidic conditions (pH 2-4) promote carboxylate ester hydrolysis, while basic conditions (pH 9-11) accelerate ester bond cleavage through nucleophilic attack mechanisms. Humidity control proves essential, as elevated moisture levels (>70% relative humidity) increase hydrolysis risks.

Long-term Storage protocols recommend inert atmosphere storage at reduced temperatures with regular purity monitoring to ensure compound integrity over extended periods exceeding six months.

Vibrational Properties and Molecular Dynamics

The vibrational properties and molecular dynamics of benzyl 3-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate reflect the complex interplay between rigid bicyclic constraints and flexible substituent groups, influencing both spectroscopic characteristics and conformational behavior.

Vibrational Mode Analysis through infrared spectroscopy reveals distinct absorption patterns characteristic of the compound's functional groups. The hydroxyl stretching vibration appears as a broad absorption band between 3200-3600 cm⁻¹, with the exact frequency position influenced by hydrogen bonding interactions with neighboring groups or solvent molecules [15]. Aromatic C-H stretching modes from the benzyl group manifest in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching vibrations from the bicyclic framework occur between 2800-3000 cm⁻¹.

The carbonyl stretching vibration of the carboxylate ester provides a diagnostic absorption between 1700-1750 cm⁻¹, representing one of the strongest and most characteristic peaks in the infrared spectrum. C-O stretching vibrations from the ester linkage generate multiple absorption bands between 1100-1300 cm⁻¹, reflecting different C-O bond environments within the molecule. N-C stretching modes from the bicyclic nitrogen system contribute to the complex fingerprint region between 1000-1200 cm⁻¹.

Molecular Flexibility characteristics are significantly constrained by the rigid bicyclic core structure, which limits overall conformational freedom compared to acyclic analogs. The azabicyclo[3.2.1]octane framework imposes specific geometric constraints, maintaining defined spatial relationships between substituents. However, the cyclohexyl portion of the bicyclic system retains some conformational flexibility through chair-boat interconversion processes.

Conformational States accessible to the molecule involve primarily ring puckering motions in the six-membered ring component of the bicyclic system. The hydroxymethyl substituent can adopt multiple rotational conformations about the C-C bond connecting it to the bicyclic framework, influencing both steric interactions and hydrogen bonding patterns.

Thermal Motion characteristics at room temperature involve moderate amplitude vibrational motions of all molecular components. Low-frequency vibrational modes below 500 cm⁻¹ correspond to overall molecular bending and twisting motions, while higher-frequency modes represent localized bond stretching and angle deformation vibrations.

Computational Molecular Dynamics simulations, while not extensively reported for this specific compound, would be expected to reveal restricted conformational sampling due to the bicyclic constraints. The molecular volume is estimated between 280-320 Ų, with van der Waals volume approximating 220-250 Ų. The dipole moment likely ranges between 2-4 Debye units, reflecting the polar nature of the hydroxyl and carboxylate functionalities.

XLogP3

2.3

Dates

Last modified: 08-15-2023

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